Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate

Description

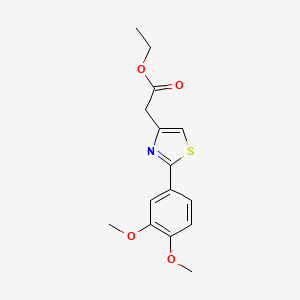

Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate is a thiazole-based ester derivative characterized by a 3,4-dimethoxyphenyl substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position. The compound’s structure combines electron-donating methoxy groups with a heterocyclic thiazole core, making it a versatile intermediate for synthesizing biologically active molecules. Its molecular formula is C₁₅H₁₇NO₄S, with a molecular weight of 307.36 g/mol (calculated based on analogous structures in ).

Properties

Molecular Formula |

C15H17NO4S |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

ethyl 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetate |

InChI |

InChI=1S/C15H17NO4S/c1-4-20-14(17)8-11-9-21-15(16-11)10-5-6-12(18-2)13(7-10)19-3/h5-7,9H,4,8H2,1-3H3 |

InChI Key |

SCVALHBLPAVHJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or aromatic ring .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate exhibit notable antimicrobial properties. The thiazole moiety is known for its biological activity, particularly against bacterial strains. For instance, studies on related thiazole derivatives have shown effectiveness against pathogens such as Bacillus subtilis and Aspergillus niger .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, modulating pathways involved in inflammation and microbial growth. This interaction is crucial for understanding its pharmacological profile and potential therapeutic uses .

Case Study: Synthesis and Testing

A study focused on synthesizing derivatives of thiazole-based compounds demonstrated that modifications to the phenyl group can significantly alter biological activity. The synthesized derivatives were evaluated for their minimum inhibitory concentration against various microbial strains, revealing promising results for those containing methoxy substitutions .

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows for further modifications that can lead to the development of more complex molecules with desired properties.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate | Similar thiazole and ethyl acetate structure | Moderate antibacterial activity | Contains only one methoxy group |

| Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate | Thiazole ring with different phenolic substitution | Antifungal properties | Different substitution pattern affects activity |

| Ethyl 2-(2-(5-methylthiazol-4-yl)acetate | Thiazole ring with methyl substitution | Antimicrobial activity | Methyl group alters electronic properties |

The presence of two methoxy groups in this compound enhances its electron-donating capacity, potentially influencing its reactivity and biological activity compared to other derivatives .

Material Science

In addition to its pharmaceutical applications, this compound has potential uses in material science. Its unique chemical properties can be harnessed to develop new materials with enhanced stability or reactivity. For example, studies have explored using thiazole derivatives in creating polymers or coatings that exhibit improved performance characteristics .

Research Insights

Recent research highlights the significance of thiazole-containing compounds in drug discovery and material applications. The versatility of the thiazole moiety allows for the exploration of various biological activities and synthetic pathways.

Key Findings

- Compounds similar to this compound have shown promise as both antimicrobial agents and enzyme inhibitors.

- The structural modifications significantly impact biological activity, suggesting a tailored approach in drug design.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or modulation of inflammatory responses. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate

- Molecular Formula: C₁₄H₁₅NO₃S

- Molecular Weight : 277.34 g/mol .

- Key Difference : A single methoxy group at the para position of the phenyl ring.

- Impact : Reduced steric and electronic effects compared to the 3,4-dimethoxy derivative. This may lower lipophilicity and alter binding interactions in biological systems.

Ethyl 2-phenyl-4-thiazoleacetate

- Molecular Formula: C₁₃H₁₃NO₂S

- Molecular Weight : 247.31 g/mol .

- Key Difference: No methoxy substituents on the phenyl ring.

Ethyl 2-(2-(3-chloro-4-(trifluoromethyl)phenyl)thiazol-4-yl)acetate (Compound 10o)

Modifications on the Thiazole Core

Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate

- Molecular Formula: C₈H₁₁NO₂S

- Molecular Weight : 193.24 g/mol .

- Key Difference : Methyl group at the 4-position of the thiazole.

Ethyl [2-({[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Physicochemical Data

| Property | Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate | Ethyl 2-phenyl-4-thiazoleacetate | Ethyl 2-(4-methylthiazol-2-yl)acetate |

|---|---|---|---|

| Molecular Weight | 307.36 g/mol | 247.31 g/mol | 193.24 g/mol |

| LogP (Predicted) | ~2.8 (high lipophilicity) | ~2.1 | ~1.5 |

| Solubility | Moderate in DMSO, low in water | Higher in non-polar solvents | High in ethanol |

Biological Activity

Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural properties and promising biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring linked to an ethyl acetate moiety and a methoxy-substituted phenyl group. The presence of two methoxy groups enhances its electron-donating capacity, which may influence its reactivity and biological interactions.

Structural Formula

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds may interact with specific molecular targets involved in microbial growth inhibition. For instance, studies have shown that thiazole derivatives can be effective against various bacterial strains, suggesting potential applications in treating infections .

Antitumor Properties

Thiazole-containing compounds have been documented for their antitumor activities. The structure-activity relationship (SAR) analyses indicate that modifications in the phenyl ring, such as the presence of electron-donating groups like methoxy, can enhance cytotoxic effects against cancer cell lines . this compound may similarly exhibit such properties, warranting further investigation.

Inhibition of Enzymatic Activity

The compound may also interact with enzymes involved in inflammatory pathways. Research on related thiazole derivatives suggests that these interactions could lead to anti-inflammatory effects, which are crucial for developing new therapeutic agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate | Similar thiazole and ethyl acetate structure | Moderate antibacterial | Contains only one methoxy group |

| Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate | Thiazole ring with different phenolic substitution | Antifungal properties | Different substitution pattern affects activity |

| Ethyl 2-(2-(5-methylthiazol-4-yl)acetate | Thiazole ring with methyl substitution | Antimicrobial activity | Methyl group alters electronic properties |

The presence of two methoxy groups in this compound enhances its potential biological activity compared to other derivatives.

Study on Antitumor Activity

In a study assessing the cytotoxicity of various thiazole derivatives against cancer cell lines (HT29 and Jurkat), it was found that certain modifications significantly increased potency. Compounds similar to this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Testing

Another research initiative evaluated the antimicrobial efficacy of thiazole derivatives against several bacterial strains. The results indicated that compounds with methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This suggests that this compound could be a candidate for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.